Phenindamine was first synthesized in the mid-20th century and has since been categorized under alkylamine antihistamines. It is known for its unique properties that differentiate it from other antihistamines, particularly its non-sedative effects. The compound's structure includes an indeno-pyridine moiety, which is critical for its biological activity.
The synthesis of phenindamine tartrate involves several chemical reactions that transform simple organic compounds into the final product.
This multi-step synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product .
Phenindamine tartrate has a complex molecular structure characterized by the following features:
The molecular structure can be visualized using various computational chemistry tools that depict the three-dimensional arrangement of atoms and bonds .
Phenindamine can undergo several chemical reactions that influence its stability and efficacy:
Phenindamine functions primarily as an antagonist at the histamine H1 receptor sites on effector cells. By competing with histamine for these binding sites, it effectively reduces the physiological responses mediated by histamine, such as vasodilation and increased vascular permeability. This mechanism leads to decreased symptoms associated with allergic reactions such as sneezing, itching, and runny nose .
The pharmacological actions include:
The physical and chemical properties of phenindamine tartrate are crucial for understanding its behavior in pharmaceutical formulations:
Property | Value |
---|---|
Molecular Weight | 393.45 g/mol |
Physical Appearance | White crystalline powder |
Melting Point | 91 °C |
Solubility | Soluble in water (up to 3%) |
Octanol/Water Partition Coefficient | Not available |
Presence of Rings | Indenopyridine structure |
Number of Chiral Centers | 1 |
These properties influence how phenindamine tartrate is formulated and administered in clinical settings .
Phenindamine tartrate has several applications in clinical practice:
Discovery and Initial Development: Phenindamine (branded as Nolahist, Thephorin) was synthesized in the late 1940s by Hoffman-La Roche, with U.S. patent authorization in 1950 (US Patent 2,546,652) [1] [5]. Its introduction marked a significant advancement in antihistamine therapeutics due to its unique non-sedating profile compared to first-generation alternatives like diphenhydramine. Structurally, phenindamine belongs to the alkylamine subclass of H₁-receptor antagonists, characterized by a rigid tricyclic indenopyridine core (IUPAC: 2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine) [1] [7]. This scaffold features a pyridine ring fused to an indene moiety, positioning the tertiary amine nitrogen and diaryl groups at a critical 5–6 Å distance optimal for H₁-receptor antagonism [7].
Stereochemistry and Structure-Activity Relationship (SAR): Phenindamine exhibits optical isomerism, with the S-enantiomer demonstrating superior H₁-receptor binding affinity due to stereospecific interactions with the receptor pocket [1] [7]. Key SAR principles for alkylamine antihistamines established using phenindamine include:
Table 1: Structural Comparison of Phenindamine with Key Alkylamine Antihistamines | Compound | Core Structure | Key Structural Features | Relative Potency | |--------------|---------------------|----------------------------|----------------------| | Phenindamine | Indenopyridine | Tricyclic rigid scaffold; chiral center | High (1x) [7] | | Diphenhydramine | Ethanolamine | Flexible ether linkage; dimethylamino group | Moderate (0.5x) [4] | | Chlorpheniramine | Pyridine | para-Chloro substitution; chiral center | High (1x) [8] |
Physicochemical Properties: As a free base, phenindamine has a molecular weight of 261.36 g/mol and limited water solubility. Its conversion to the tartrate salt (C₂₃H₂₅NO₆; MW 411.45 g/mol) improved solubility and stability for pharmaceutical use [4] [5]. The tartrate salt formation involves proton transfer from tartaric acid (pKa₁=2.96) to the pyridine nitrogen (pKa~9), creating a crystalline solid (MP 160–167°C) [4].
Therapeutic Applications and Market Decline: Phenindamine was initially used for allergic rhinitis, urticaria, and common cold symptoms due to its dual antihistaminic and anticholinergic activity [1] . Unlike contemporaries (e.g., diphenhydramine), it paradoxically exhibited CNS stimulation in some patients, leading to insomnia—an effect exploited in opioid withdrawal protocols in the 1950s–1960s [1] [3]. Despite efficacy, U.S. production ceased by 2005 (Amirin Pharmaceuticals/Valeant) due to:
Psychomotor Performance Studies: Landmark 1992 trials compared phenindamine tartrate (25 mg) with diphenhydramine (50 mg) and terfenadine (60 mg) using:
Table 2: Key Findings from Psychomotor Studies (1992 Clinical Trials) | Parameter | Phenindamine (25 mg) | Diphenhydramine (50 mg) | Placebo | |---------------|---------------------------|------------------------------|------------| | CRT Impairment | None | Significant (peak 3h) | None | | Tracking Errors | Non-significant | Increased 40% | Baseline | | SSS Score (3h) | Mild increase | Severe increase | Minimal | | Divided Attention | No deficit | Significant deficit | None [3] |
Contemporary Research Applications:
Table 3: Current Research Applications of Phenindamine Tartrate | Research Domain | Application | Significance | |---------------------|-----------------|-------------------| | Receptor Pharmacology | Enantiomer binding affinity assays | Explores H₁-receptor stereoselectivity [7] | | Inflammation Models | Mast cell stabilization studies | Clarifies histamine-independent pathways [4] | | Neuropharmacology | CNS excitation/inhibition balance analysis | Probes histamine-dopamine crosstalk [3] [5] | | Pharmaceutical Chemistry | Salt formation and stability studies | Tartrate improves crystallinity for structural analysis [4] |
Concluding Remarks
Phenindamine tartrate exemplifies the evolution of early antihistamines from therapeutic agents to multifaceted research tools. Its indenopyridine scaffold remains a reference structure for probing H₁-receptor dynamics, while its unique CNS profile continues to inform neuropharmacology. The tartrate salt’s stability ensures its persistence in laboratories, underscoring its transition from discontinued drug to enduring scientific reagent.
Table 4: Key Compounds Mentioned | Compound Name | Chemical Class | Primary Relevance | |-------------------|--------------------|------------------------| | Phenindamine | Indenopyridine | Focal compound | | Phenindamine tartrate | Pharmaceutical salt | Research formulation | | Cyproheptadine | Tricyclic antihistamine | Structural analog | | Diphenhydramine | Ethanolamine | Sedating comparator | | Terfenadine | Piperidine | Non-sedating comparator |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: